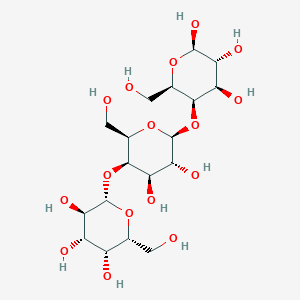

beta-(1->4)-Galactotriose

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H32O16 |

|---|---|

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14+,15+,16-,17+,18+/m1/s1 |

InChI Key |

FYGDTMLNYKFZSV-XJJKTWKOSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for Synthesis of Beta 1→4 Galactotriose

Enzymatic Synthesis Strategies

Enzymatic synthesis provides a highly effective and specific means of producing complex carbohydrates like beta-(1→4)-galactotriose. The primary strategy involves leveraging the catalytic activities of specific enzymes to control the formation of glycosidic bonds, leading to the desired oligosaccharide structure.

The principal enzymatic method for synthesizing galactooligosaccharides, including beta-(1→4)-galactotriose, is through the transgalactosylation activity of β-galactosidases (EC 3.2.1.23). nih.gov These enzymes are widely known for their hydrolytic function, where they cleave lactose (B1674315) into glucose and galactose. scispace.com However, under conditions of high substrate concentration, β-galactosidases can catalyze a competing reaction known as transgalactosylation. acs.org

The transgalactosylation process involves a double displacement mechanism. nih.gov First, the enzyme attacks the lactose molecule, forming a covalent galactosyl-enzyme intermediate and releasing glucose. nih.gov In the second step, this intermediate is attacked by a nucleophilic acceptor. If the acceptor is water, hydrolysis occurs, and galactose is released. researchgate.net However, if another carbohydrate molecule with a free hydroxyl group (such as another lactose molecule) acts as the acceptor, a new glycosidic bond is formed, resulting in a longer oligosaccharide—a process known as transgalactosylation. nih.govfrontiersin.org This kinetically controlled reaction allows for the synthesis of a mixture of GOS with varying degrees of polymerization and linkage types. acs.org

The most common and industrially significant donor substrate for the synthesis of GOS, including beta-(1→4)-galactotriose, is lactose . frontiersin.orgnih.gov Lactose serves as the source of the galactosyl units that are transferred to an acceptor molecule. nih.gov In a typical GOS synthesis reaction, lactose acts as both the galactosyl donor and one of the primary acceptors. frontiersin.org The enzyme transfers a D-galactosyl moiety from a lactose molecule to another lactose molecule, extending the carbohydrate chain and producing trisaccharides and higher-order oligosaccharides. nih.gov

While lactose is the predominant substrate, other molecules have been investigated. For instance, lactulose (B1674317) has been used as a substrate to produce lactulose-derived oligosaccharides using β-galactosidases. frontiersin.orgresearchgate.net The fundamental principle remains the same, with the enzyme utilizing the galactosyl portion of the donor to build new oligosaccharide structures.

The structural properties of the synthesized GOS, particularly the type of glycosidic linkage [e.g., β(1→3), β(1→4), β(1→6)], are critically dependent on the origin of the β-galactosidase enzyme. bohrium.comresearchgate.net Different microbial sources produce enzymes with distinct regioselectivity, leading to GOS mixtures with different compositions and linkage profiles. researchgate.net Therefore, careful selection of the enzyme source is paramount for targeting the synthesis of specific structures like beta-(1→4)-galactotriose.

β-galactosidases from fungal sources are widely used in industrial GOS production. frontiersin.orgresearchgate.net The enzyme from Aspergillus oryzae is a well-studied example. Research indicates that A. oryzae β-galactosidase exhibits a strong preference for forming β(1→6) linkages. acs.orgbohrium.comacs.orgnih.gov Its selectivity follows the general order of β(1→6) > β(1→3) > β(1→4). acs.orgbohrium.comnih.gov While it can produce a complex mixture of at least 17 different carbohydrates, the primary trisaccharide product is 6'-O-β-galactosyl-lactose. acs.orgbohrium.com The yield of total GOS using this enzyme is typically moderate, reported to be around 26.8% (w/w) of total carbohydrates at approximately 70% lactose conversion. acs.orgnih.gov Due to its preference for β(1→6) bonds, this enzyme is not the ideal choice for specifically synthesizing beta-(1→4)-galactotriose. researchgate.net

Bacterial β-galactosidases are a diverse group of enzymes with significant potential for GOS synthesis. frontiersin.org

Bacillus circulans : The β-galactosidase from B. circulans is particularly notable for its high specificity in synthesizing GOS with β(1→4) linkages. nih.govresearchgate.netacs.org This makes it a prime candidate for producing beta-(1→4)-galactotriose and related structures. Studies have identified the major trisaccharide product from this enzyme as Gal-β(1→4)-Gal-β(1→4)-Glc (4'-galactosyl-lactose), and the major tetrasaccharide is also extended via a β(1→4) bond. acs.org The enzyme from B. circulans provides a high GOS yield, reaching up to 41% (w/w) of total carbohydrates, and is considered the preferable choice for producing a GOS mixture rich in trisaccharides with β(1→4) bonds. bohrium.comacs.org

Lactobacillus delbrueckii : Strains of Lactobacillus delbrueckii possess β-galactosidase with very high transgalactosylation activity, achieving GOS yields of around 50% or higher under optimal conditions. nih.govacs.org For example, using purified recombinant β-galactosidase from L. delbrueckii subsp. bulgaricus, a maximum GOS yield of approximately 50% was obtained from a 600 mM lactose solution. acs.org However, the linkage specificity can vary; some strains predominantly form β-(1→6) bonds. mdpi.com

Bifidobacterium species : Enzymes from various Bifidobacterium species are effective GOS producers. frontiersin.orgresearchgate.net Generally, β-galactosidases from bifidobacteria tend to favor the formation of β(1→3) linkages, followed by β(1→6), with β(1→4) linkages being formed more rarely. csic.es For instance, the enzyme from Bifidobacterium bifidum primarily synthesizes products with β(1→3) bonds. csic.es However, exceptions exist, as a recombinant β-galactosidase from Bifidobacterium longum was used to synthesize GOS where the major trisaccharide and tetrasaccharide products were identified as having exclusively β(1→4) linkages. nih.gov

β-galactosidases from yeasts are also commercially important for both lactose hydrolysis and GOS synthesis. researchgate.net

Kluyveromyces lactis : The enzyme from K. lactis is well-known and primarily synthesizes GOS with β(1→6) linkages. researchgate.netacs.org The major products are the disaccharides allolactose (B1665239) [Gal-β(1→6)-Glc] and 6-galactobiose [Gal-β(1→6)-Gal], and the trisaccharide 6-galactosyl-lactose [Gal-β(1→6)-Gal-β(1→4)-Glc]. acs.org GOS yields can be high, reaching around 44% (w/w). acs.org

Bullera singularis : The β-galactosidase from the yeast Bullera singularis has been shown to efficiently produce GOS. jmb.or.kr Notably, the major product of the transgalactosylation reaction was identified as the trisaccharide O-β-D-galactopyranosyl-(1-4)-O-β-D-galactopyranosyl-(1-4)-D-glucose (4'-galactosyl lactose), which contains the target β(1→4) linkages. jmb.or.kr A maximum GOS yield of 40% (w/w) was achieved from a 300 g/L lactose solution. jmb.or.kr

Research Findings on Enzymatic Synthesis

| Enzyme Source | Organism Type | Predominant Linkage(s) Formed | Max. GOS Yield (w/w) | Reference |

|---|---|---|---|---|

| Bacillus circulans | Bacterium | β(1→4) | ~41% | acs.org |

| Aspergillus oryzae | Fungus | β(1→6), β(1→3) | ~27% | acs.orgnih.gov |

| Kluyveromyces lactis | Yeast | β(1→6) | ~44% | acs.org |

| Lactobacillus delbrueckii subsp. bulgaricus | Bacterium | High transgalactosylation activity (linkage varies) | ~50% | acs.org |

| Bifidobacterium bifidum | Bacterium | β(1→3), β(1→6) | ~27% | csic.es |

| Bullera singularis | Yeast | β(1→4) in major trisaccharide | ~40% | jmb.or.kr |

| Enzyme Source | Initial Lactose Conc. | Temperature | pH | Key Product(s) / Finding | Reference |

|---|---|---|---|---|---|

| Bacillus circulans | 400 g/L | Not specified | 5.5 | Major trisaccharide: Gal-β(1→4)-Gal-β(1→4)-Glc | acs.org |

| Aspergillus oryzae | 400 g/L | 40 °C | 4.5 | Major trisaccharide: 6'-O-β-galactosyl-lactose | acs.orgacs.org |

| Lactobacillus delbrueckii subsp. bulgaricus | 600 mM (~205 g/L) | 30-50 °C | 6.5 | High yield (~50%) of various GOS | acs.orgnih.gov |

| Bifidobacterium longum (recombinant) | 36% (w/v) | 45 °C | 8.5 | Trisaccharide identified as having β(1→4) linkages | nih.gov |

| Bullera singularis | 300 g/L | Not specified | 3.7 | Major trisaccharide: 4'-galactosyl lactose | jmb.or.kr |

Utilizing β-Galactosidases for Transgalactosylation

Optimization of Biocatalytic Reaction Parameters

Substrate Concentration Effects

The initial concentration of the substrate, typically lactose, is a critical factor in shifting the catalytic equilibrium of β-galactosidase from hydrolysis towards transgalactosylation. In the enzymatic reaction, water and the lactose substrate (or other saccharide acceptors) compete for the galactosyl moiety bound to the enzyme's active site. frontiersin.org At low lactose concentrations, water is the more prevalent nucleophile, leading primarily to the hydrolysis of lactose into glucose and galactose. frontiersin.org

Conversely, high initial lactose concentrations decrease the relative availability of water, favoring the transfer of the galactosyl unit to another sugar molecule (transgalactosylation) and thus promoting the formation of GOS, including galactotriose. frontiersin.orgnih.gov It has been demonstrated that a high initial lactose concentration not only increases the availability of glycosyl acceptors but also decreases water activity and can enhance enzyme stability. nih.gov For instance, studies using β-galactosidase from Bifidobacterium bifidum have shown that increasing the lactose concentration to 400 g/L results in a significant formation of GOS, with a yield of 27%. researchgate.net Similarly, research on the enzyme from Bacillus circulans has identified an optimal initial lactose concentration of 500 g/L for maximizing GOS production. researchgate.net The yield of GOS is directly influenced by the initial lactose concentration, with higher concentrations generally leading to greater GOS production. researchgate.net

pH and Temperature Profiles for Optimal Synthesis

The optimal pH and temperature for GOS synthesis are not universal but are intrinsically linked to the source of the β-galactosidase, as enzymes from different microorganisms exhibit distinct structural and stability properties. mdpi.comresearchgate.net For example, a recombinant endo-β-1,4-D-galactanase from the hyperthermophile Thermotoga maritima, which produces β-1,4-D-galactotriose, displays maximum activity at a remarkably high temperature of 90°C and a neutral pH of 7.0. nih.gov In contrast, the β-galactosidase from Bifidobacterium bifidum operates optimally at a lower temperature of 40°C and a slightly acidic pH of 6.0. researchgate.net

An enzyme from Pantoea anthophila showed an optimal temperature of 60°C and was stable at a pH range of 6 to 8. researchgate.net Fungal β-galactosidases, such as the one from Aspergillus oryzae, are often used for whey processing and typically show maximum activity at around 55°C and a pH of 5.0. mdpi.com The selection of an enzyme and the corresponding pH and temperature conditions is therefore a crucial step in designing an efficient process for the synthesis of beta-(1→4)-galactotriose.

Impact of Water Activity

Water activity (a_w) is a critical thermodynamic parameter that significantly influences the direction of β-galactosidase catalysis. acs.org High water activity favors the hydrolytic pathway, while reducing it shifts the equilibrium toward the synthesis of GOS. nih.gov In many cases, water activity has been identified as the variable with the greatest effect on GOS synthesis. acs.org

A study evaluating the synthesis of GOS by a hyperthermophilic β-glycosidase in an organic system demonstrated that GOS production initially increased with rising water activity, but then decreased as water activity became too high. acs.org Using response surface methodology, it was determined that the maximum synthesis of trisaccharides (GOS3) was achieved within a water activity interval of 0.44–0.57. acs.org Interestingly, the synthesis of longer oligosaccharides, such as tetrasaccharides (GOS4) and pentasaccharides (GOS5), required progressively higher water activities, with optimal intervals of 0.47-0.57 and 0.49-0.60, respectively. acs.org This suggests that a certain level of water is necessary to maintain the enzyme's conformational flexibility required for synthesizing longer GOS chains. acs.org

Enzyme Engineering Approaches for Enhanced Yield and Specificity

While optimization of reaction conditions can improve the yield of beta-(1→4)-galactotriose, the inherent properties of wild-type enzymes often impose limitations on maximum achievable yields and product specificity. researchgate.net Enzyme engineering, through techniques like site-directed mutagenesis and rational design, offers a powerful strategy to overcome these limitations by modifying the enzyme's structure to enhance its transgalactosylation capability. researchgate.net

Site-Directed Mutagenesis of Catalytic Residues

Site-directed mutagenesis allows for precise substitutions of specific amino acid residues within the enzyme's active site. This technique can be used to alter the substrate-binding affinity and the balance between hydrolysis and transgalactosylation. nih.gov A notable approach involves mutating the catalytic nucleophile residue, which can effectively abolish hydrolytic activity and convert the enzyme into a "glycosynthase" that exclusively performs synthesis. researchgate.net

In one study, a β-galactosidase from Alicyclobacillus acidocaldarius was mutated at an invariant glutamic acid residue (E361) in the active site. researchgate.net This mutation introduced a highly efficient transglycosylation activity, resulting in yields up to 177-fold higher than the wild-type enzyme. researchgate.net Another example involves the β-galactosidase from Streptococcus thermophilus, where replacing two amino acids (Tyr⁸⁰¹ and Pro⁸⁰²) near the active site with His⁸⁰¹ and Gly⁸⁰² increased the GOS synthesis from 20.5% to 26.7% without significantly altering the enzyme's hydrolytic activity. nih.gov These targeted modifications demonstrate the potential of site-directed mutagenesis to create biocatalysts tailored for high-yield GOS production. nih.gov

Rational Design of Enzyme Active Sites

Rational design leverages a detailed understanding of an enzyme's three-dimensional structure and catalytic mechanism to predict and implement beneficial mutations. nih.gov This approach often employs computational tools like molecular docking and saturation mutagenesis simulations to identify key residues for modification. mdpi.com

A successful application of rational design was demonstrated with the β-galactosidase from Aspergillus oryzae. nih.gov Based on structural analysis, researchers created single and double mutants. The double mutant N140C/W806F exhibited a GOS yield of 59.8%, a substantial improvement over the 35.7% yield of the wild-type enzyme. nih.gov In another study, an "intelligent hydrophobic amino acid scanning" strategy was used to reshape the active site of β-galactosidase Bgal1-3. acs.org This led to the identification of mutants C510V and H512I, which achieved higher GOS yields (59.1% and 51.5%, respectively) in significantly shorter reaction times compared to the wild-type enzyme (45.3%). acs.org Furthermore, research on the β-galactosidase from Bacillus circulans (BglD) has shown that re-engineering the tunnel for the by-product glucose can expedite its release, thereby enhancing catalytic efficiency and increasing the GOS synthesis yield by 8.1–10.6%. mdpi.comresearchgate.netnih.gov These examples highlight the power of rational design to develop superior biocatalysts for industrial GOS production. nih.gov

Table of Mentioned Compounds

Glycosynthase Technology for Non-Hydrolytic Synthesis

Glycosynthases represent a revolutionary tool in carbohydrate synthesis. These are mutant glycosidases, engineered to catalyze the formation of glycosidic bonds without the subsequent hydrolysis of the product, a common limitation of wild-type enzymes. scientificwebjournals.comrsc.orgchimia.ch This is typically achieved by mutating the catalytic nucleophile residue (often aspartic or glutamic acid) to a non-nucleophilic amino acid like alanine (B10760859) or glycine. chimia.chresearchgate.net This modification renders the enzyme hydrolytically inactive but capable of transferring a glycosyl moiety from a highly activated donor substrate, such as a glycosyl fluoride (B91410) with an opposite anomeric configuration, to an acceptor molecule. rsc.orgchimia.ch

The key advantage of glycosynthase technology is the formation of a stable product, leading to significantly higher yields, often exceeding 80-95%. chimia.chmdpi.com While the technology has been successfully applied to synthesize various oligosaccharides, including xylo-oligosaccharides and α-glycoconjugates, its application for producing specific galactooligosaccharides (GOS) like beta-(1→4)-galactotriose is an area of active development. rsc.orgrsc.org For instance, a glycosynthase derived from Agrobacterium sp. β-glucosidase was the first of its kind. chimia.ch Another example is the mutant β-galactosidase from Bacillus circulans (BgaD-A), where the catalytic nucleophile E532 was mutated to create a putative glycosynthase. researchgate.net Similarly, the catalytic domain of the retaining endo-1,4-β-xylanase from Cellulomonas fimi was converted to a glycosynthase by mutating the catalytic nucleophile E235G, which then exclusively synthesized β-(1→4) linkages. rsc.org

The process involves using a donor like α-D-galactopyranosyl fluoride with a suitable acceptor. For the synthesis of beta-(1→4)-galactotriose, the acceptor would be lactose. The glycosynthase would catalyze the transfer of the galactose unit from the fluoride donor to the C4 hydroxyl group of the glucose residue in lactose, forming the desired β(1→4) linkage without the risk of hydrolyzing either the lactose substrate or the newly formed trisaccharide product. This regio- and stereo-specific synthesis leads to a cleaner product profile and simplifies downstream processing. nih.gov

Glucose Re-Tunneling Strategies

A significant challenge in the enzymatic synthesis of galactooligosaccharides (GOS), including beta-(1→4)-galactotriose, from lactose is product inhibition, particularly by glucose. The β-galactosidase from Bacillus circulans (BglD) is highly effective for GOS production due to its strong transgalactosylation activity. mdpi.com However, its catalytic efficiency can be hampered by the accumulation of the glucose by-product in the active site. mdpi.com

Glucose re-tunneling is an innovative enzyme engineering strategy designed to overcome this limitation. This approach focuses on modifying the enzyme's structure to expedite the release of glucose from the active site, thereby increasing the catalytic turnover rate. mdpi.com By analyzing the substrate and product channels within the β-galactosidase, researchers can identify amino acid residues that form a "pocket" for glucose. mdpi.com

Immobilization Techniques for β-Galactosidases in Continuous Systems

The use of immobilized enzymes is crucial for developing efficient and economically viable continuous production systems for galactooligosaccharides. nih.govencyclopedia.pub Immobilization facilitates easy separation of the biocatalyst from the product stream, allows for enzyme reuse, and can enhance enzyme stability under operational conditions. cabidigitallibrary.orgmdpi.com Various techniques have been developed, each with distinct advantages and disadvantages, for immobilizing β-galactosidases for GOS synthesis. encyclopedia.pubmdpi.com These methods are broadly classified based on the nature of the interaction between the enzyme and the support material. cabidigitallibrary.org

Adsorption

Adsorption is a simple and widely used immobilization method based on weak physical interactions, such as van der Waals forces, hydrogen bonds, and hydrophobic interactions, between the enzyme and the surface of a carrier. cabidigitallibrary.org This technique is generally mild, minimizing conformational changes to the enzyme. tandfonline.com

A variety of materials have been used as supports, including Celite, Duolite, hydrophobic cotton cloth, and various membranes. nih.govcabidigitallibrary.orgcsic.es For instance, β-galactosidase from Kluyveromyces lactis was immobilized on strongly basic anion exchange membranes for the continuous synthesis of GOS, achieving up to 82% lactose conversion with a 24% GOS yield. benthamopenarchives.com The productivity in this continuous membrane reactor system was reported to be significantly high. benthamopenarchives.com However, a major drawback of adsorption is the potential for enzyme leaching from the support due to the weak binding forces, which can lead to a loss of activity over time. cabidigitallibrary.org To mitigate this, adsorption is sometimes followed by a cross-linking step, for example, with glutaraldehyde. csic.es

| Support Material | Enzyme Source | Key Finding |

| Anion Exchange Membranes | Kluyveromyces lactis | Achieved 82% lactose conversion and 24% GOS yield in a continuous system. benthamopenarchives.com |

| Hydrophobic Cotton Cloth | Aspergillus oryzae | Adsorbed enzyme was about 50% as active as the free enzyme. nih.gov |

| Celite | Aspergillus oryzae | Retained only 11.3% of original activity, prompting a switch to covalent methods. cabidigitallibrary.org |

Covalent Attachment

Covalent attachment involves the formation of strong, stable chemical bonds between the enzyme and a functionalized support material. mdpi.com This method effectively prevents enzyme leakage, leading to high operational stability, which is highly desirable for continuous processes. mdpi.comtandfonline.com

Common supports include agarose (B213101) beads, chitosan (B1678972), gelatin nanofibers, and various synthetic polymers. mdpi.comsciopen.comd-nb.info For example, β-galactosidase from Bacillus circulans was covalently attached to aldehyde-activated agarose beads for continuous GOS production in a packed-bed reactor. This system operated for 213 hours, achieving a maximum GOS concentration of 24.2 g/L. mdpi.com The major products identified were the trisaccharide Gal-β(1→4)-Gal-β(1→4)-Glc and a corresponding tetrasaccharide. mdpi.com Similarly, β-galactosidase from Aspergillus oryzae immobilized on chitosan yielded 52.61% GOS and retained 97.21% of its activity after five repeated uses. sciopen.com While robust, the harsh chemical conditions sometimes required for covalent binding can lead to a partial loss of the enzyme's initial activity. cabidigitallibrary.org

| Support Material | Enzyme Source | GOS Yield/Productivity | Stability/Reusability |

| Aldehyde-activated agarose beads | Bacillus circulans | 24.2 g/L max GOS concentration | Operated continuously for 213 hours. mdpi.comresearchgate.net |

| Chitosan | Aspergillus oryzae | 52.61% | Retained 97.21% activity after 5 cycles. sciopen.com |

| Celite (glutaraldehyde activated) | Aspergillus oryzae | 4.0 g/L·h productivity | Showed high stability. cabidigitallibrary.org |

| Gelatin Nanofiber Mats | Aspergillus oryzae | 31% | Showed improved pH and temperature stability. d-nb.info |

| Chitosan-coated magnetic nanoparticles | Not specified | ~50.5% | Good activity retention in batch reactions. mdpi.comnih.gov |

Entrapment

Entrapment involves physically confining the enzyme within the porous network of a polymer matrix, such as a gel or fiber. tandfonline.com This method is also relatively gentle and protects the enzyme from the bulk environment. Calcium alginate is a very common and inexpensive material used for entrapment. tandfonline.com

| Matrix Material | Enzyme Source | Key Finding |

| Calcium Alginate | Aspergillus sp. AF | Hardening with CaCl2 provided high mechanical stability for repeated use. tandfonline.com |

| Calcium Alginate | Aspergillus oryzae & S. cerevisiae | Co-immobilization yielded a GOS product with 25.7% purity. nih.gov |

| Polyvinyl Alcohol Cryogel | Aspergillus oryzae | Increased stability towards temperature, pH, and ionic strength. nih.gov |

| Alginate/Gelatin Fibers | Not specified | Retained 56% relative activity for 35 days. nih.gov |

Microencapsulation

Microencapsulation is a form of entrapment where the enzyme is enclosed within a semi-permeable membrane or capsule. This technique can also be used to immobilize β-galactosidase for GOS production.

An investigation into the microencapsulation of β-galactosidase in calcium alginate was conducted for GOS production from de-proteinated casein whey in a packed-bed bioreactor. researchgate.net While the study noted that enzyme activity was partially blocked due to immobilization, it also found that the loss of activity of the encapsulated enzyme after four successive runs was less than 2%, indicating good stability and suitability for industrial bioreactors. researchgate.net Another approach involved the entrapment of β-galactosidase in liposomes using a dehydration-rehydration method, which was shown to enhance the thermal and proteolytic stability of the enzyme. nih.gov

Chemical Aggregation

The synthesis of complex glycans like beta-(1→4)-galactotriose via purely chemical means is a formidable task due to the need for precise control over stereoselectivity and regioselectivity. nih.gov The concept of "chemical aggregation" in this context refers to the stepwise assembly of monosaccharide building blocks. This process can be significantly influenced by the intermolecular non-covalent forces of the glycan molecules, which can lead them to form ordered aggregates. magtech.com.cn These aggregation phenomena can, in turn, affect the solubility and reactivity of intermediates, posing unforeseen challenges during the synthetic pathway. magtech.com.cn

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis has emerged as a powerful alternative, combining the flexibility of chemical synthesis with the high efficiency and specificity of enzymatic reactions. nih.govresearchgate.net This approach is particularly effective for producing complex oligosaccharides, as it can simplify the synthetic route and avoid the extensive use of protecting groups. nih.govrsc.org

One-Pot Multienzyme Systems for Sugar Nucleotide Generation (e.g., UDP-Gal)

A cornerstone of chemoenzymatic oligosaccharide synthesis is the efficient generation of the required sugar nucleotide donor, typically an expensive reagent. nih.gov For the synthesis of galactosides, the donor is Uridine Diphosphate Galactose (UDP-Gal). nih.govnih.gov One-pot multienzyme (OPME) systems have been developed to synthesize UDP-Gal in situ from inexpensive starting materials. nih.govresearchgate.net

A common and highly efficient system involves a cascade of four enzymes. nih.gov The process starts with an inexpensive phosphate (B84403) sugar, such as glucose-1-phosphate (Glc-1-P). nih.gov

E. coli Glc-1-P uridylyltransferase (GalU) catalyzes the reaction of Glc-1-P and Uridine Triphosphate (UTP) to produce UDP-glucose (UDP-Glc) and pyrophosphate (PPi). nih.gov

E. coli UDP-galactose-4-epimerase (GalE) then converts UDP-Glc into the required UDP-Gal. nih.govresearchgate.net

This newly synthesized UDP-Gal is then immediately used by a galactosyltransferase in the same pot to glycosylate the acceptor substrate. nih.gov

This one-pot approach enhances efficiency, reduces costs, and simplifies the purification process for synthesizing UDP-Gal and its derivatives. nih.govresearchgate.netexlibrisgroup.com

Application of Promiscuous Bacterial β1-4-Galactosyltransferases

With a steady supply of UDP-Gal from the multienzyme system, the final step is the transfer of galactose to an acceptor molecule. This is catalyzed by β-1,4-galactosyltransferases (β1-4GalTs), enzymes that form the β-1,4-glycosidic linkage. nih.govnih.gov While mammalian β1-4GalTs are well-studied, bacterial versions have proven to be robust and versatile tools for synthesis. nih.gov In particular, two bacterial β1-4-galactosyltransferases, LgtB from Neisseria meningitidis (NmLgtB) and a β1-4GalT from Helicobacter pylori (Hp1–4GalT), have been shown to be highly effective. nih.govrsc.org These enzymes exhibit significant promiscuity, meaning they can utilize a wide range of acceptor substrates beyond their natural targets. nih.govmiami.edubiorxiv.org

Acceptor Substrate Specificities and Promiscuity

The utility of NmLgtB and Hp1–4GalT is greatly enhanced by their broad and complementary acceptor substrate specificities. nih.govrsc.org This promiscuity allows for the synthesis of a diverse library of β1-4-linked galactosides. nih.govescholarship.org While both enzymes can use standard acceptors like N-acetylglucosamine (GlcNAc) and its β-glycosides, they show distinct preferences for other substrates. nih.gov

For instance, NmLgtB can successfully galactosylate glucose (Glc), GlcNAc α-glycosides, and various N-modified GlcNAc derivatives, which are not acceptors for Hp1–4GalT. nih.gov Conversely, Hp1–4GalT is capable of using 6-O-sulfated GlcNAc derivatives as acceptors, a modification that NmLgtB does not tolerate. nih.gov This complementary nature makes it possible to synthesize a wide array of specifically modified disaccharides by selecting the appropriate enzyme. nih.govmiami.edu

| Acceptor Substrate | Substrate for NmLgtB | Substrate for Hp1–4GalT |

|---|---|---|

| GlcNAc | Yes | Yes |

| GlcNAc β-glycosides | Yes | Yes |

| GlcNAc α-glycoside | Yes | No |

| Glucose (Glc) | Yes | No |

| N-modified GlcNAc derivatives | Yes | No |

| 6-O-sulfated GlcNAc | No | Yes |

Synthesis of β1-4-Linked Galactosides with Modified Acceptors

The promiscuity of bacterial galactosyltransferases has been harnessed to synthesize galactosides with various structural modifications. nih.govacs.org An efficient one-pot, four-enzyme system has been successfully used to create β1-4-linked galactosides containing modifications such as 6-O-sulfation on GlcNAc or substitutions at the C2 position of GlcNAc or glucose analogs. nih.govrsc.org For example, by using Hp1–4GalT, researchers have synthesized disaccharides containing a negatively charged 6-O-sulfated GlcNAc from monosaccharide derivatives and inexpensive Glc-1-P. nih.gov Similarly, NmLgtB has been used to produce disaccharides with N-trifluoroacetyl (N-TFA) or azido (B1232118) (N₃) groups on the glucosamine, achieving yields between 68-83%. nih.gov These modified products can be further derivatized, providing a pathway to a wide range of structurally diverse carbohydrate structures. nih.govfrontiersin.org

Chemical Synthesis Approaches

Despite the advantages of enzymatic methods, purely chemical synthesis remains a fundamental approach for creating oligosaccharides. dtu.dkresearchgate.net Chemical synthesis offers the flexibility to incorporate unnatural linkages or modified sugar units that may not be accessible through enzymatic routes. magtech.com.cn However, the process is often lengthy and requires extensive use of protecting groups to control regioselectivity and stereoselectivity. nih.gov

Stepwise Glycosylation Strategies

Stepwise glycosylation is a fundamental and widely practiced strategy for the synthesis of oligosaccharides, including beta-(1→4)-galactotriose. This approach involves the sequential addition of monosaccharide units to a growing carbohydrate chain. nih.gov The core of the strategy lies in the reaction between a "glycosyl donor," which is a monosaccharide with an activated anomeric carbon, and a "glycosyl acceptor," a monosaccharide with a single free hydroxyl group at the desired position for linkage. nih.govbeilstein-journals.org All other hydroxyl groups on both the donor and acceptor molecules are temporarily masked with protecting groups. nih.gov

The synthesis of a beta-(1→4)-linked galactotriose begins with the preparation of appropriately protected galactose building blocks. A typical sequence involves:

Formation of a Disaccharide: A protected galactose donor is coupled with a protected galactose acceptor that has a free hydroxyl group at the C4 position.

Chain Elongation: The resulting disaccharide is then modified to become the new acceptor by selectively removing a protecting group at its C4 position. This new disaccharide acceptor is subsequently glycosylated with another galactose donor to form the target trisaccharide.

A specific example of this strategy was demonstrated in a synthesis where a glycosyl chloride (the donor) was coupled with a galactose acceptor. dtu.dk The reaction was promoted by silver trifluoromethanesulfonate, yielding the desired disaccharide in good yield. dtu.dk Following this, a specific protecting group (bromoacetyl) was selectively removed from the new disaccharide to expose the C4 hydroxyl group, creating a new acceptor. dtu.dk A second glycosylation with the same glycosyl chloride donor then yielded the protected galactotriose. dtu.dk This stepwise approach, while often lengthy, provides a high degree of control over the final structure.

Protecting Group Chemistry for Selective Linkage Formation

The success of any oligosaccharide synthesis, particularly a stepwise one, is heavily reliant on protecting group chemistry. nih.govuchicago.edu Protecting groups are chemical moieties that are temporarily attached to functional groups (in this case, hydroxyls) to prevent them from reacting while another part of the molecule is being modified. wikipedia.orgorganic-chemistry.org In the synthesis of beta-(1→4)-galactotriose, their role is twofold: to ensure that the glycosidic bond forms exclusively at the C4 position and to direct the stereochemical outcome to achieve the desired β-linkage. nih.gov

The formation of a β-glycosidic linkage (a 1,2-trans linkage in the case of galactose) is typically achieved by using a "participating" protecting group at the C2 position of the glycosyl donor. nih.gov Acyl-type groups, such as acetyl (Ac) or benzoyl (Bz), are commonly used for this purpose. During the reaction, the C2-acyl group attacks the anomeric center as the leaving group departs, forming a stable cyclic dioxolenium ion intermediate. nih.gov This intermediate effectively shields the α-face of the molecule, forcing the glycosyl acceptor to attack from the β-face, thus ensuring the formation of the 1,2-trans (β) product. nih.gov

The choice of protecting groups at positions other than C2 can also exert a significant influence on stereoselectivity through "remote participation". nih.govacs.org Research into galactose building blocks has shown that the electronic properties of acyl groups at the C4 position can dramatically alter the stereochemical outcome of glycosylation. acs.orgmpg.de For example, while participating groups at C2 are key for 1,2-trans glycosides, remote participation from a C4 acyl group can sometimes favor the formation of 1,2-cis (α) linkages. acs.orgmpg.de Fine-tuning the electronic nature of these remote groups is a key area of research for achieving high stereoselectivity. fu-berlin.de An orthogonal protecting group strategy, where different classes of protecting groups that can be removed under distinct conditions are used in the same molecule, is crucial for the complex, multi-step synthesis of oligosaccharides. uchicago.eduorganic-chemistry.org

Table 1: Influence of C4-Acyl Protecting Groups on Galactosylation Stereoselectivity This table summarizes research findings on how different protecting groups at the C4 position of galactose donors influence the ratio of α to β glycosidic bond formation. Data is illustrative of trends reported in scientific literature. acs.orgmpg.de

| Protecting Group at C4 | Electron-Donating/Withdrawing Nature | Predominant Stereochemical Outcome | Notes |

|---|---|---|---|

| Pivaloyl (Piv) | Strongly Electron-Donating | High α-selectivity | The electron-rich nature enhances remote participation, shielding the β-face. acs.orgmpg.de |

| Acetyl (Ac) | Moderately Electron-Donating | Moderate α-selectivity | Shows some remote participation, but the effect is less pronounced than with Pivaloyl. acs.orgmpg.de |

| Trifluoroacetyl (TFA) | Strongly Electron-Withdrawing | Lower α-selectivity (more β) | Deactivates remote participation, leading to reduced α-selectivity compared to electron-donating groups. acs.orgmpg.de |

| Benzyl (Bn) (ether) | Non-participating (at C4) | Mixture of α and β | As a non-acyl group, it does not engage in remote participation in the same manner. Stereoselectivity is less controlled. acs.org |

Solid-Phase Synthesis Techniques for Oligosaccharide Libraries

Solid-phase synthesis has emerged as a powerful methodology that streamlines the preparation of oligosaccharides and enables the creation of large libraries of these molecules. nih.gov The technique involves attaching the first monosaccharide building block to an insoluble polymer support (resin) via a linker. The growing oligosaccharide chain remains attached to this support throughout the synthesis. The key advantage is the simplification of purification; after each reaction step, excess reagents and by-products are simply washed away from the resin-bound product.

The general synthetic cycle on a solid support for building an oligosaccharide like galactotriose is as follows:

Attachment: The first galactose unit is covalently linked to the solid support.

Deprotection: A protecting group is selectively removed from the resin-bound sugar to expose a single hydroxyl group (e.g., at the C4 position).

Coupling: A solution containing the next activated glycosyl donor is added to the resin, and the coupling reaction is carried out.

Washing: Excess donor and reagents are removed by filtration and washing.

Capping (Optional): Any unreacted hydroxyl groups are capped to prevent the formation of deletion sequences.

Repeat: The deprotection and coupling steps are repeated to add subsequent monosaccharide units.

Cleavage: Once the desired oligosaccharide is assembled, it is cleaved from the solid support.

This methodology is particularly well-suited for automation. beilstein-journals.org Automated glycan assembly (AGA) utilizes solid-phase techniques to rapidly synthesize complex, structurally defined oligosaccharides. acs.orgbeilstein-journals.org These automated synthesizers use pre-prepared monosaccharide building blocks, often as glycosyl phosphates, which are designed for high reactivity and stereoselectivity. acs.orgbeilstein-journals.org The ability to perform these repetitive cycles in an automated fashion has made it feasible to generate large oligosaccharide libraries. nih.gov These libraries, containing hundreds or thousands of unique carbohydrate structures, are invaluable tools for screening and identifying ligands for carbohydrate-binding proteins, thereby accelerating research in glycobiology. nih.gov

Table 2: General Cycle of Solid-Phase Oligosaccharide Synthesis

| Step | Procedure | Purpose |

|---|---|---|

| 1. Loading | The first protected monosaccharide is covalently attached to a linker on the solid-phase resin. | To anchor the starting material for the subsequent synthetic steps. |

| 2. Deprotection | A specific protecting group is selectively removed from the resin-bound saccharide. | To expose a single hydroxyl group for the next glycosylation reaction. |

| 3. Coupling | An activated glycosyl donor is added to the resin to react with the newly exposed hydroxyl group. | To form a new glycosidic bond and extend the oligosaccharide chain. |

| 4. Washing | The resin is thoroughly washed with various solvents. | To remove excess reagents, activators, and soluble by-products, ensuring high purity. |

| 5. Capping | A reactive agent (e.g., acetic anhydride) is added to the resin. | To permanently block any unreacted hydroxyl groups from the deprotection step, preventing the formation of undesired "deletion sequences". |

| 6. Iteration | Steps 2 through 5 are repeated with different monosaccharide building blocks. | To assemble the oligosaccharide chain to the desired length and sequence. |

| 7. Cleavage | The completed oligosaccharide is chemically cleaved from the linker and the solid support. | To release the final product into solution for final purification and characterization. |

Biosynthesis Pathways and Natural Occurrence in Non Human Systems

Role in Plant Cell Wall Polysaccharide Assembly

Beta-(1->4)-Galactotriose does not exist as an independent molecule in nature but rather as a structural motif within pectic polysaccharides. These pectins are crucial components of the primary cell walls of dicots and non-graminaceous monocots, making up about 35% of the wall's composition. usp.br They are vital for plant growth, morphology, and development. usp.br

Pectic polysaccharides are a diverse family of galacturonic acid-rich polymers. usp.br Among the most complex of these is Rhamnogalacturonan I (RG-I), which features a backbone of alternating rhamnose and galacturonic acid residues. biorxiv.orgresearchgate.net This backbone is decorated with various neutral sugar side chains, prominently including β-(1→4)-galactans. researchgate.netnih.gov These galactan side chains are linear polymers of β-(1→4)-linked D-galactose residues, and beta-(1->4)-Galactotriose represents a three-unit segment of these chains. biorxiv.orgdrugbank.com The structure of these RG-I side chains can be highly variable depending on the plant species, tissue, and developmental stage. mdpi.comoup.com For instance, in potato pectin (B1162225), β-(1,4)-galactan can constitute a significant portion, around 30-40%, of the entire pectin molecule. nih.gov

| Pectin Domain | Backbone Composition | Common Side Chains | Function/Role |

|---|---|---|---|

| Homogalacturonan (HG) | Linear α-1,4-linked galacturonic acid | None (linear) | Forms gels via calcium cross-linking, influences cell adhesion. usp.broup.com |

| Rhamnogalacturonan I (RG-I) | Repeating [→2)-α-L-Rha-(1→4)-α-D-GalA-(1→] | β-(1→4)-galactans, α-(1→5)-arabinans, Arabinogalactans. researchgate.netmdpi.com | Provides structural diversity and affects cell wall mechanics. researchgate.netwhiterose.ac.uk |

| Rhamnogalacturonan II (RG-II) | Galacturonic acid backbone | Complex, with over 12 different sugar types. nih.gov | Essential for cell wall integrity through boron diester cross-links. biorxiv.org |

The distribution of β-(1→4)-galactan, and by extension its constituent oligosaccharides like galactotriose, is not uniform throughout the plant cell wall. Immunolocalization studies using the LM5 monoclonal antibody, which specifically recognizes linear chains of more than three β-(1→4)-galactosyl residues, have provided detailed insights into its distribution. researchgate.netnih.gov

In tomato fruit, for example, the β-(1→4)-galactan epitope is present in most cell walls of the pericarp tissue but is notably absent from the epidermis, subepidermal cells, and the locular gel. oup.comresearchgate.netnih.gov Similarly, in tomato petioles, this galactan is found in parenchyma tissue but does not accumulate in the thickened cell walls of collenchyma, unlike other pectic components. oup.com In Arabidopsis, pectic galactan accumulates throughout the leaf, including in the epidermis and mesophyll cells. biorxiv.org

Furthermore, β-(1→4)-galactan is not restricted to primary cell walls, which are characteristic of growing cells. usp.br It is also a significant component of the tertiary cell wall layer in the specialized gelatinous fibers (G-fibers) found in tension wood, which forms in response to mechanical stress. nih.govmdpi.com In these fibers, β-(1→4)-galactan is abundant in the inner layer (tertiary wall) but absent from the primary and secondary walls. mdpi.com This specific localization suggests a key structural role in the unique mechanical properties of these tissues. whiterose.ac.uknih.gov

The β-(1→4)-galactan side chains, containing galactotriose units, are attached to the Rhamnogalacturonan I (RG-I) backbone. biorxiv.org The RG-I backbone consists of a repeating disaccharide, [→2)-α-L-Rhap-(1→4)-α-D-GalpA-(1→]. researchgate.netmdpi.com The neutral side chains, including the galactans, are predominantly substituted at the O-4 position of the rhamnose (Rha) residues. mdpi.comoup.comoup.com

While β-(1→4)-galactans are a major type of side chain, other structures like α-1,5-arabinans and various arabinogalactans (Type I and Type II) are also attached to the RG-I backbone, leading to a highly complex and heterogeneous polysaccharide structure. mdpi.comnih.gov In some cases, arabinan (B1173331) side chains may be attached to the RG-I backbone via short galactan "anchor" chains. oup.com The specific arrangement and combination of these side chains vary significantly among different plant sources, contributing to the diverse functional properties of pectin. researchgate.netmdpi.com

While the synthesis of the pectic β-(1→4)-galactan chains is carried out by galactan synthases (GALS), a related enzymatic activity is performed by β-1,4-galactosyltransferases (β4Gal-T1). biorxiv.orgosti.govresearchgate.net These enzymes are typically involved in the biosynthesis of glycoconjugates, such as glycoproteins, rather than pectic polysaccharides. nih.gov β4Gal-T1 is a type II membrane protein located in the trans-Golgi apparatus. nih.gov It belongs to the glycosyltransferase family 7 (GT7). nih.gov

The canonical function of β4Gal-T1 is to catalyze the transfer of a galactose (Gal) molecule from a sugar donor, UDP-galactose (UDP-Gal), to an N-acetylglucosamine (GlcNAc) residue on a growing glycan chain. nih.govglycoforum.gr.jpresearchgate.net This reaction forms a Galβ1-4GlcNAc disaccharide unit, also known as a lactosamine or Type 2 chain, which is a common component of the outer branches of N-linked glycans on glycoproteins. nih.govresearchgate.netresearchgate.net

While this is its primary role, β4Gal-T1 exhibits some promiscuity. It can also transfer N-acetylgalactosamine (GalNAc) from UDP-GalNAc to GlcNAc, although with very low efficiency (about 0.1% of its galactosyltransferase activity). nih.govuts.edu.au The enzyme can also transfer a glucose molecule from UDP-glucose to a GlcNAc acceptor, again at a low efficiency of around 0.3%. nih.govportlandpress.com

| Enzyme | Donor Substrate | Acceptor Substrate | Product Linkage | Biological Context |

|---|---|---|---|---|

| β4Gal-T1 (canonical) | UDP-Galactose | N-acetylglucosamine (GlcNAc) | β1-4 | N-glycan biosynthesis on glycoproteins. nih.govresearchgate.net |

| β4Gal-T1 (with α-lactalbumin) | UDP-Galactose | Glucose (Glc) | β1-4 | Lactose (B1674315) synthesis in mammary glands. rsc.org |

| β4Gal-T1 (promiscuous) | UDP-GalNAc | N-acetylglucosamine (GlcNAc) | β1-4 | Low efficiency side reaction. nih.govuts.edu.au |

| Galactan Synthase (GALS) | UDP-Galactose | β-(1→4)-galactan chain | β1-4 | Elongation of pectic galactan side chains in plant cell walls. osti.govresearchgate.net |

The catalytic domain of β4Gal-T1 possesses a GT-A fold, which is a globular structure with two distinct domains. nih.gov The N-terminal domain has a Rossmann-like fold and is responsible for binding the UDP-Gal donor substrate. nih.govresearchgate.net The C-terminal domain, composed mainly of mixed β-sheets, binds the acceptor substrate. nih.govresearchgate.net The active site is located in a cleft between these two domains. nih.gov

The catalytic mechanism is a sequential ordered process that requires a manganese ion (Mn²⁺) as a cofactor. nih.govembopress.org The process begins with Mn²⁺ binding to the enzyme, followed by the binding of UDP-Gal. nih.gov This creates a stable complex to which the GlcNAc acceptor can then bind. nih.gov The enzyme has two flexible loops, a long one and a short one, that play a critical role in catalysis. nih.gov Upon substrate binding, these loops undergo a significant conformational change, moving from an "open" to a "closed" state. nih.govresearchgate.net This "closed" conformation creates the binding site for the acceptor and properly orients the substrates for the nucleophilic attack (an Sₙ2-type direct displacement mechanism), leading to the transfer of galactose. researchgate.net After catalysis, the products are released, and the enzyme returns to its open conformation to begin another cycle. nih.gov

Transfer of Galactose to N-acetylglucosamine Residues

Developmental Regulation of β-(1→4)-Galactan Structure in Plants

The presence and structure of pectic β-(1→4)-galactan, a polysaccharide related to β-(1→4)-Galactotriose, are subject to precise regulation during plant development, playing a crucial role in the architecture and mechanical properties of cell walls. researchgate.netnih.gov Unlike other pectic components such as homogalacturonan and pectic arabinan, which are consistently present, β-(1→4)-galactan appears at specific developmental stages. researchgate.net

In the developing cotyledons of peas, pectic (1→4)-β-d-galactan emerges late in development, approximately 26-30 days after anthesis. researchgate.net Its appearance is localized to a distinct, thin layer near the plasma membrane face of the cell wall. researchgate.net This developmental event is directly correlated with a significant change in tissue mechanics; cotyledons containing this galactan-rich layer are twice as firm as younger tissues that lack it. researchgate.net This suggests that β-(1→4)-galactan is a key determinant of cell wall rigidity. researchgate.net

In flax (Linum usitatissimum) fibers, the development of cellulosic secondary walls is dependent on the modification of a specific galactan. oup.com The maturation of these fibers involves the transformation of a galactan-enriched matrix (the Gn-layer) into a mature, cellulosic gelatinous-layer (the G-layer). oup.com This transition is correlated with the expression and activity of a β-galactosidase that hydrolyzes the β-(1→4)-galactan side chains. oup.com The synthesis of these crucial galactans is carried out by enzymes such as GALS1, a β-1,4-galactosyltransferase identified in Arabidopsis. nih.gov The turnover of β-1,4-galactan is considered essential for establishing the mechanical properties of these fibers. nih.gov

Table 1: Developmental Regulation of β-(1→4)-Galactan in Plants This table summarizes key research findings on the regulation and function of β-(1→4)-galactan during plant development.

| Plant Species | Tissue/Organ | Developmental Stage | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pea (Pisum sativum) | Cotyledons | Late development (26-30 days post-anthesis) | Appearance of a distinct β-(1→4)-galactan layer; associated with a twofold increase in tissue firmness. | researchgate.net |

| Arabidopsis thaliana | Hypocotyls, Floral Stems | Cell elongation | Turnover of β-(1→4)-galactan mediated by BGAL1 and BGAL3 β-galactosidases; affects cell wall architecture. | nih.gov |

Microbial Biosynthesis and Production

Mechanisms of Galactooligosaccharide (GOS) Production by Microorganisms

β-(1→4)-Galactotriose is a component of galactooligosaccharides (GOS), which are synthesized microbially through an enzymatic process centered on lactose. nih.govresearchgate.net The key enzyme responsible for this biosynthesis is β-galactosidase (EC 3.2.1.23), commonly known as lactase, which is produced by a variety of microorganisms including bacteria, yeasts, and fungi. nih.govmdpi.com

The mechanism of GOS formation relies on the dual catalytic activity of β-galactosidase. acs.org While the enzyme's primary function is the hydrolysis of lactose into its constituent monosaccharides, glucose and galactose, it can also perform a transgalactosylation reaction when lactose concentrations are high. researchgate.netmdpi.com This transgalactosylation is the core of GOS synthesis. researchgate.net

The process involves two main steps:

Enzyme-Galactosyl Intermediate Formation: The β-galactosidase first cleaves the β(1-4) glycosidic bond in a lactose molecule. researchgate.netacs.org This releases the glucose moiety and forms a covalent intermediate between the enzyme and the remaining galactosyl unit. researchgate.netacs.org

Galactosyl Transfer: The galactosyl moiety is then transferred from the enzyme to an acceptor molecule. acs.org If the acceptor is water, the reaction results in simple hydrolysis, producing free galactose. researchgate.net However, in a transgalactosylation reaction, the acceptor is another sugar molecule present in the mixture, such as another lactose molecule, glucose, or a previously formed GOS. acs.org When lactose acts as the acceptor, a trisaccharide like β-(1→4)-Galactotriose is formed.

Genomic Insights into Microbial Galactoside Catabolism Genes

Microorganisms that produce GOS often also possess the genetic machinery to catabolize them. Genomic analyses of various bacteria have provided detailed insights into the genes and pathways responsible for the breakdown of galactosides, including GOS and lactose.

A central gene in this process is lacZ, which codes for the β-galactosidase enzyme responsible for the initial cleavage of galactosides. plos.org The utilization of the resulting galactose is typically handled by the Leloir pathway. plos.org Whole-genome sequencing has identified the key genes of this pathway in various bacteria. plos.orgoup.com For example, in Pediococcus pentosaceus and Actinobacillus succinogenes, the genome contains the following essential Leloir pathway genes:

galM : Encodes aldose 1-epimerase, which converts β-D-galactose to α-D-galactose. plos.org

galK : Encodes galactokinase, which phosphorylates α-D-galactose to form galactose-1-phosphate. plos.orgoup.com

galT : Encodes galactose-1-phosphate uridylyltransferase, which converts galactose-1-phosphate to UDP-galactose. plos.orgoup.com

galE : Encodes UDP-glucose 4-epimerase, which converts UDP-galactose to UDP-glucose, allowing it to enter glycolysis. plos.orgoup.com

In addition to the core enzymes, genomic analysis reveals regulatory genes, such as those for LacI-family proteins, which control the expression of these catabolic operons. oup.com Furthermore, genes coding for transport proteins like lactose permease are essential for importing the sugars into the cell for metabolism. oup.com Comparative genomics show that different bacterial species and even strains within a species can have variations in these genetic systems, reflecting adaptation to specific environments and substrates. researchgate.netnih.gov For instance, analysis of various Bifidobacterium species, known for their probiotic properties, reveals a high abundance of genes for glycoside hydrolases (GH families), including β-galactosidases (GH1 family), indicating a strong capacity to utilize complex carbohydrates like GOS. nih.gov

Table 2: Key Genes in Microbial Galactoside Catabolism This table outlines the primary genes and their functions involved in the breakdown of lactose and galactose in microorganisms.

| Gene | Encoded Protein | Function | Found In (Examples) | Reference(s) |

|---|---|---|---|---|

| lacZ | β-galactosidase | Hydrolyzes lactose into glucose and galactose. | Pediococcus pentosaceus, Actinobacillus succinogenes | plos.orgoup.com |

| galM | Aldose 1-epimerase | Converts β-D-galactose to α-D-galactose. | Pediococcus pentosaceus | plos.org |

| galK | Galactokinase | Phosphorylates galactose to galactose-1-phosphate. | Pediococcus pentosaceus, Actinobacillus succinogenes | plos.orgoup.com |

| galT | Galactose-1-phosphate uridylyltransferase | Converts galactose-1-phosphate to UDP-galactose. | Pediococcus pentosaceus, Actinobacillus succinogenes | plos.orgoup.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| β-(1→4)-Galactotriose |

| β-(1→4)-galactan |

| Homogalacturonan |

| Arabinan |

| Xyloglucan |

| Cellulose |

| Galactooligosaccharides (GOS) |

| Lactose |

| Glucose |

| Galactose |

| UDP-galactose |

| UDP-glucose |

Enzymatic Degradation and Hydrolysis Mechanisms of Beta 1→4 Galactotriose

Specificity of Glycoside Hydrolases

Glycoside hydrolases (GHs) are a widespread group of enzymes that hydrolyze the glycosidic bonds between carbohydrates or between a carbohydrate and a non-carbohydrate moiety. The specificity of these enzymes is crucial for the targeted degradation of complex polysaccharides like pectin (B1162225).

Endo-β-1,4-galactanases (EC 3.2.1.89) are key enzymes responsible for the internal cleavage of β-1,4-D-galactosidic linkages in galactans and arabinogalactans. cazypedia.orgmegazyme.com These enzymes belong to the Glycoside Hydrolase Family 53 (GH53), a family within the GH-A clan, which is characterized by a (β/α)8-barrel fold. cazypedia.orgresearchgate.netnih.gov

Endo-β-1,4-galactanases play a significant role in the degradation of the "hairy" regions of pectin, specifically type I rhamnogalacturonan, by targeting the β-1,4-galactan side chains. nih.govnih.gov These enzymes catalyze the endo-hydrolysis of these chains, breaking them down into smaller galactooligosaccharides. cazypedia.orgresearchgate.netebi.ac.uk This action is essential for deconstructing the complex pectin network within the plant cell wall. researchgate.netresearchgate.net The degradation of these side chains can significantly influence the physical properties of pectin. tandfonline.com

The catalytic mechanism of GH53 enzymes involves a retaining mechanism, where the anomeric configuration of the cleaved glycosidic bond is preserved. cazypedia.org This is achieved through a double displacement reaction mediated by two conserved glutamic acid residues. nih.govebi.ac.uk One glutamate (B1630785) acts as a general acid/base, while the other functions as a nucleophile. cazypedia.orgebi.ac.uk

The structure of the endo-β-1,4-galactanase from Bacillus licheniformis (BLGAL) reveals a (β/α)8-barrel architecture, which is typical for GH53 enzymes. nih.govdesy.decreative-enzymes.com However, BLGAL possesses long βα-loops 2, 7, and 8, which differ from those in fungal galactanases. nih.govdesy.de A calcium ion links the long loops 7 and 8, a feature that replaces a disulfide bridge found in its fungal counterparts. nih.govdesy.dercsb.org The crystal structure of BLGAL has been determined in complex with the products galactobiose and galactotriose, providing insights into substrate binding. nih.govdesy.dercsb.org

The architecture of the substrate-binding groove in GH53 enzymes directly influences the profile of degradation products. A key difference between bacterial and fungal GH53 enzymes lies in the number of substrate-binding subsites. For instance, BLGAL from Bacillus licheniformis has two additional subsites, -3 and -4, compared to the Aspergillus aculeatus galactanase (AAGAL). nih.govdesy.dercsb.org

This extended binding groove means that while both enzymes are most active on long-chain galactans, their activity on shorter oligosaccharides differs significantly. desy.de AAGAL can efficiently degrade galactotriose and galactotetraose. nih.govrcsb.org In contrast, BLGAL has negligible activity on galactotriose because the additional subsites allow it to bind the triose in a non-productive manner, preventing efficient hydrolysis. nih.govnih.govrcsb.org This structural difference leads to different degradation patterns, with BLGAL preferring longer oligosaccharides. nih.govrcsb.org

| Enzyme | Source Organism | Key Structural Feature | Activity on Galactotriose | Primary Degradation Products |

|---|---|---|---|---|

| BLGAL | Bacillus licheniformis | Extended substrate-binding groove (subsites -3, -4) | Negligible | Longer galactooligosaccharides |

| AAGAL | Aspergillus aculeatus | Shorter substrate-binding groove | Efficient | Galactose, galactobiose |

Endo-β-1,4-D-galactanases from thermophilic organisms exhibit high stability at elevated temperatures, which is advantageous for industrial applications. researchgate.nettandfonline.com The enzyme from the hyperthermophilic bacterium Thermotoga maritima is a notable example. researchgate.netnih.govoup.com This enzyme, a member of the GH53 family, has an optimal activity at 90°C and a pH of 7.0. tandfonline.comnih.govoup.com It remains stable at temperatures up to 80°C. tandfonline.comnih.govoup.com

The hydrolysis of pectic galactans by the T. maritima galactanase yields a mixture of D-galactose, β-1,4-D-galactobiose, β-1,4-D-galactotriose, and β-1,4-D-galactotetraose. researchgate.nettandfonline.comnih.govoup.com The product profile of this enzyme differs from other known endo-β-1,4-D-galactanases, such as those from Aspergillus sp. which primarily produce galactose and galactobiose, and from Bacillus subtilis which yield galactose, galactobiose, and galactotriose. tandfonline.com The C-terminal region of the T. maritima GH53 enzyme contains a carbohydrate-binding module (CBM61) that specifically recognizes the helical structure of β-1,4-galactan. nih.gov

| Enzyme Source | Optimal Temperature | Optimal pH | Primary Hydrolysis Products from Pectic Galactan |

|---|---|---|---|

| Thermotoga maritima | 90°C | 7.0 | D-galactose, β-1,4-D-galactobiose, β-1,4-D-galactotriose, β-1,4-D-galactotetraose |

| Aspergillus sp. | Varies | Varies | D-galactose, β-1,4-D-galactobiose |

| Bacillus subtilis | Varies | Varies | D-galactose, β-1,4-D-galactobiose, β-1,4-D-galactotriose |

β-Galactosidases (EC 3.2.1.23) are enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from various substrates. nih.govuniprot.org These enzymes are classified into several glycoside hydrolase families, including GH1, GH2, GH35, GH42, GH59, GH147, and GH165, based on their amino acid sequences. nih.govplos.orgmdpi.comnih.gov The primary families containing β-galactosidases are GH1, GH2, GH35, and GH42. plos.orgmdpi.combiorxiv.org

These enzymes generally employ a retaining catalytic mechanism and share a (β/α)8 TIM-barrel fold within their catalytic domain. nih.govmdpi.com While many β-galactosidases act on lactose (B1674315), their substrate specificities can be diverse. biorxiv.org For instance, the GanA β-galactosidase from Bacillus subtilis, a member of the GH42 family, is involved in the degradation of galactan. uniprot.orgnih.gov It hydrolyzes short-chain β-1,4-galactooligosaccharides, including galactotriose and galactobiose, into galactose. uniprot.orgnih.gov Similarly, an exo-β-1,4-galactanase from Penicillium chrysogenum belonging to the GH35 family was found to be active on β-1,4-galactotriose. nih.gov Molecular dynamics simulations have suggested that the flexibility and distortion of the substrate ring within the active site's lytic subsite (-1) are linked to substrate specificity across different β-galactosidase families. researchgate.netnih.gov

β-Galactosidases (EC 3.2.1.23, GH2, GH42, GH35, GH1, GH59, GH147, GH165)

Distinct Substrate Specificities of GH42 β-Galactosidases (e.g., Bifidobacterium longum subsp. infantis Bga42B, Bga42C)

Kinetic and Mechanistic Studies of Enzymatic Hydrolysis

The study of enzyme kinetics and reaction mechanisms provides valuable insights into the efficiency and mode of action of β-galactosidases on beta-(1→4)-galactotriose.

Investigation of Enzyme-Substrate Interactions

The interaction between β-galactosidases and beta-(1→4)-galactotriose is a highly specific process governed by the three-dimensional structure of the enzyme's active site. nih.gov The active site of β-galactosidase catalyzes hydrolysis through both "shallow" (nonproductive) and "deep" (productive) binding modes. wikipedia.org For catalysis to occur, the substrate must move from an initial shallow binding position to a deeper reactive position. nih.gov

In GH42 β-galactosidases, the glycosyl residue at subsite +1 and its linkage to the terminal galactose at subsite -1 are key determinants of specificity. nih.govresearchgate.net For example, the active site of Bga42B from B. longum is well-suited to bind and efficiently hydrolyze the β-(1→4) linkages of beta-(1→4)-galactotriose. nih.govresearchgate.net In plant GH35 β-galactosidases, specific amino acid residues, such as a valine residue in tomato TBG4, are crucial for determining the enzyme's preference for β-(1→4) over other linkages. nih.gov The binding is further stabilized by interactions with key amino acids and, in some cases, a magnesium ion that helps to correctly position the substrate for the chemical reaction. nih.gov

Determination of Hydrolysis Rates and Product Profiles

Kinetic analyses of β-galactosidase activity on beta-(1→4)-galactotriose reveal the efficiency of the enzymatic reaction. The hydrolysis rate is influenced by factors such as enzyme concentration, substrate concentration, pH, and temperature. neb.comscbt.com

Studies on GH42 enzymes from Bifidobacterium longum subsp. infantis have quantified the hydrolysis of beta-(1→4)-galactotriose. Bga42B is particularly efficient in hydrolyzing this substrate. nih.govresearchgate.net The primary products of the complete hydrolysis of beta-(1→4)-galactotriose are three molecules of galactose. nih.gov However, depending on the enzyme and reaction conditions, intermediate products such as galactobiose and galactose can be observed. For instance, the endo-β-1,4-galactanase GanB from Bacillus subtilis can produce galactotriose, galactobiose, and galactose from the degradation of larger galactans. nih.gov Plant β-galactosidases from Arabidopsis have also been shown to hydrolyze β-(1,4)-linked galactotriose, yielding galactose as the final product. vt.edu

The table below summarizes the kinetic parameters of a GH42 β-galactosidase acting on various substrates, illustrating its preference for β-(1→4) linkages.

| Substrate | kcat (s-1) | Km (mM) | kcat/Km (s-1·mM-1) |

| 4-Galactobiose | 100 ± 2 | 1.1 ± 0.1 | 91 |

| 4-Galactotriose | 110 ± 10 | 1.9 ± 0.4 | 58 |

| 4-Galactosyllactose | 110 ± 10 | 2.9 ± 0.5 | 38 |

| 3-Galactosyl-lactose | 18 ± 1 | 2.2 ± 0.2 | 8.2 |

| Lacto-N-tetraose | 0.041 ± 0.001 | 1.4 ± 0.1 | 0.029 |

| Data adapted from a study on B. longum subsp. infantis Bga42B, showcasing its high efficiency towards β-(1→4)-linked substrates like 4-galactotriose. oup.com |

Advanced Structural Characterization and Analytical Quantification

Spectroscopic Methodologies

Spectroscopic methods are indispensable for the detailed structural analysis of carbohydrates. These techniques probe the molecular structure by observing the interaction of molecules with electromagnetic radiation, providing insights into the connectivity and stereochemistry of the constituent monosaccharide units.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the complete structural characterization of oligosaccharides in solution. nih.gov It provides detailed information about the monosaccharide composition, the sequence of residues, the position of glycosidic linkages, and the anomeric configuration (α or β) of these linkages. nih.gov

One-dimensional (1D) ¹H NMR spectra of carbohydrates offer initial diagnostic information. Anomeric protons typically resonate in a relatively clear region of the spectrum (δ 4.4–5.5 ppm), and their integration can reveal the number of monosaccharide residues present. unimo.it The coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2), denoted as ³J(H1,H2), is particularly informative for determining the anomeric configuration. For most β-anomers with a trans-diaxial arrangement of H-1 and H-2, this coupling constant is large (typically 7–9 Hz), whereas for α-anomers with an equatorial-axial relationship, it is smaller (2–4 Hz). unimo.it

However, due to significant signal overlap in the 1D ¹H NMR spectra of complex oligosaccharides, two-dimensional (2D) NMR techniques are essential for unambiguous assignments. nih.gov Key 2D NMR experiments for oligosaccharide analysis include:

Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons within the same monosaccharide spin system, allowing for the tracing of proton connectivity from the anomeric proton.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide residue, even when there is no direct coupling between distant protons. This is particularly useful for identifying all the protons belonging to a specific sugar unit. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space proximity between protons. Inter-residue NOEs/ROEs, particularly between the anomeric proton of one residue and a proton on the aglyconic residue, are crucial for determining the glycosidic linkage position.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons, aiding in the assignment of carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a key technique for determining glycosidic linkage positions. It reveals long-range couplings (typically over two or three bonds) between protons and carbons. For instance, a correlation between the anomeric proton (H-1) of one galactose unit and a carbon atom (e.g., C-4) of the adjacent unit provides direct evidence for a (1→4) linkage. nih.gov

For beta-(1->4)-galactotriose, these techniques would be used to confirm the presence of three galactose units, establish the β-configuration of both glycosidic linkages through the measurement of large ³J(H1,H2) coupling constants, and verify the (1→4) linkage positions by observing HMBC correlations between the H-1 of one galactose residue and the C-4 of the next.

Table 1: Representative NMR Data for Oligosaccharide Linkage and Anomeric Configuration Determination

| NMR Technique | Parameter | Typical Value/Observation | Structural Information Derived |

|---|---|---|---|

| ¹H NMR | ³J(H1,H2) Coupling Constant | 7-9 Hz | β-anomeric configuration |

| ¹H NMR | ³J(H1,H2) Coupling Constant | 2-4 Hz | α-anomeric configuration |

| HMBC | Cross-peak between H-1' and C-4 | Present | (1→4) glycosidic linkage |

| NOESY/ROESY | Inter-residue cross-peak between H-1' and H-4 | Present | Spatial proximity confirming (1→4) linkage |

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing rapid and sensitive determination of molecular weights and structural information through fragmentation analysis. libretexts.org For oligosaccharides like beta-(1->4)-galactotriose, MS can confirm the degree of polymerization and elucidate the connectivity of the monosaccharide units. frontiersin.org

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like oligosaccharides directly from solution. nih.gov ESI-MS analysis of beta-(1->4)-galactotriose would readily confirm its molecular weight (504.4 g/mol ). nih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ adduct of galactotriose) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence and linkage of the sugar residues. nih.gov The fragmentation of glycosidic bonds typically results in B- and Y-type ions, corresponding to cleavage at the glycosidic linkage, which helps to deduce the oligosaccharide sequence. Cross-ring cleavage fragments (A- and X-type ions) can provide information about the linkage positions. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique well-suited for the analysis of carbohydrates. nih.gov The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as a singly charged ion (e.g., [M+Na]⁺). researchgate.net MALDI-TOF-MS is known for its high throughput, sensitivity, and ability to analyze complex mixtures of oligosaccharides. mdpi.commdpi.com It can rapidly determine the molecular weight distribution in a sample, making it excellent for profiling oligosaccharide mixtures. frontiersin.org For beta-(1->4)-galactotriose, MALDI-TOF-MS would provide a clear signal corresponding to its molecular weight, confirming it as a trisaccharide. nih.gov

A significant challenge in carbohydrate analysis is the existence of numerous isomers (e.g., different linkages, anomers) that have the same mass and are therefore indistinguishable by conventional MS. researcher.life Ion mobility spectrometry (IMS), when coupled with mass spectrometry (IMS-MS), provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. frontiersin.org

In an IMS-MS experiment, ions are guided through a drift tube filled with a buffer gas. Their drift time through the tube is dependent on their collision cross-section (CCS), a value related to their three-dimensional shape. nih.gov Isomers with different shapes will have different drift times, allowing for their separation before mass analysis. nih.gov This technique has proven powerful for differentiating between oligosaccharide isomers, including those with different glycosidic linkage positions. researchgate.net For instance, beta-(1->4)-galactotriose could be distinguished from its isomers, such as beta-(1->3)- or beta-(1->6)-galactotriose, based on their unique drift times and CCS values. nih.govdiva-portal.org

Table 2: Mass Spectrometry Techniques for beta-(1->4)-Galactotriose Analysis

| Technique | Information Obtained | Application to beta-(1->4)-Galactotriose |

|---|---|---|

| ESI-MS | Molecular Weight | Confirms the mass of the trisaccharide (504.4 Da). nih.gov |

| ESI-MS/MS | Fragmentation Pattern, Sequence | Generates B- and Y-ions confirming the sequence of three galactose units. rsc.org |

| MALDI-TOF-MS | Molecular Weight, Mixture Profiling | Rapidly determines the molecular weight and purity. mdpi.com |

| Ion Mobility-MS | Isomeric Separation (Collision Cross-Section) | Differentiates from other galactotriose isomers based on shape. nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Chromatographic Separation Techniques

The separation and quantification of beta-(1->4)-Galactotriose from complex mixtures of other oligosaccharides are critical for its characterization and study. Various chromatographic techniques are employed to achieve this, each leveraging different chemical and physical properties of the molecule.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used method for the analysis of carbohydrates, including galactooligosaccharides (GOS) like beta-(1->4)-Galactotriose. chromatographyonline.comnih.gov This technique is particularly suited for separating and quantifying oligosaccharides based on the subtle differences in the acidity of their hydroxyl groups, which allows for high-resolution separation of isomers. nih.gov

The principle of HPAEC involves the use of a high pH mobile phase, which ionizes the hydroxyl groups of the carbohydrates, enabling them to interact with a strong anion-exchange stationary phase. csic.es Pulsed Amperometric Detection (PAD) provides sensitive and direct detection of carbohydrates without the need for derivatization. researchgate.net

In the context of analyzing galactotriose, HPAEC-PAD is often used to profile complex GOS mixtures. lcms.cz A common approach involves enzymatic hydrolysis. nih.gov The sample is analyzed before and after treatment with β-galactosidase, an enzyme that specifically cleaves β-glycosidic linkages. chromatographyonline.comnih.gov The change in the chromatographic profile, specifically the increase in galactose and the decrease in oligosaccharides, allows for the quantification of the total GOS content. chromatographyonline.com For instance, the analysis of reaction products from the hydrolysis of β-1,3-galactan by certain enzymes can be monitored using HPAEC-PAD, revealing the production of various galacto-oligosaccharides. researchgate.netnih.govnih.gov

Table 1: HPAEC-PAD System Parameters for GOS Analysis

| Parameter | Typical Setting |

| Column | Pellicular anion-exchange column (e.g., CarboPac PA-1) |

| Mobile Phase | High pH eluent (e.g., Sodium Hydroxide) |

| Detection | Pulsed Amperometric Detection (PAD) with a gold electrode |

| Temperature | Controlled, e.g., 30 °C |

This table presents typical parameters for HPAEC-PAD analysis of galactooligosaccharides. Specific conditions can vary based on the sample matrix and analytical goals. csic.es

High-Performance Liquid Chromatography (HPLC)